molecular formula C4H5ClN4O B113444 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 35139-67-4

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No. B113444
CAS RN: 35139-67-4
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
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Description

2,6-Diamino-4-chloropyrimidine 1-oxide is a heterocyclic compound with the empirical formula C4H5ClN4O . It has a molecular weight of 160.56 . This compound is known to exist in the form of a solid particulate or powder .


Synthesis Analysis

The synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide involves the N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in an ethanol solution at 50°C . This process yields the intermediate 2,6-diamino-4-chloropyrimidine N-oxide . Among different spinel chromites, CoCr2O4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min .


Molecular Structure Analysis

The molecular structure of 2,6-Diamino-4-chloropyrimidine 1-oxide consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom at position 4 and an oxide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diamino-4-chloropyrimidine 1-oxide include a melting point of 185 °C (dec.) (lit.) . The compound is slightly soluble in DMSO, dichloromethane, and methanol . It has a density of 1.91±0.1 g/cm3 (Predicted) and a vapor pressure of 0.001Pa at 25℃ .

properties

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204863
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-4-chloropyrimidine 1-oxide

CAS RN

34960-71-9, 35139-67-4
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 35139-67-4
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Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 2,4-Diamino-6-chloropyrimidine-3-oxide
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Record name 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino
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Record name 6-Chloropyrimidine-2,4-diamine 3-oxide
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Synthesis routes and methods I

Procedure details

1.5 g (10 mmoles) of 2,6-diamino-4-chloropyrimidine are dissolved in 20 ml of anhydrous tetrahydrofuran. A mixture of 10 ml of acetic acid and 2 ml of a 70% aqueous hydrogen peroxide solution is added in 30 minutes under stirring and reflux. The reaction mixture is boiled for four hours, evaporated in vacuo to third of its volume, and a 40% aqueous sodium hydroxide solution is added to the residue until reaching a pH value of 8. The mixture is allowed to stand in refrigerator for a night. The crystals are filtered, washed with water and dried. In this way 1.0 g (63%) of the aimed compound is obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A 30 g. (0.15 mole) quantity of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml. of hot 3A alcohol, the solution cooled to 0°-10° C. and 41.8 g. (0.24 mole) of m-chloroperbenzoic acid is added. The mixture is held at 0°-10° C. for 4 hours and filtered. The solid is shaken for 2 hours in 0.24 mole of 10% sodium hydroxide and filtered. The solid is washed with water and dried to yield 19.3 g. of crude product. This product is extracted for 1 hour with 900 ml. of boiling acetonitrile to yield 14.8 g. (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, m.p. 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.24 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6-Diamino-4-chloropyrimidine 1-oxide

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